7-Bromo-3-chlorobenzo[b]thiophene

Catalog No.
S13310210
CAS No.
M.F
C8H4BrClS
M. Wt
247.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-chlorobenzo[b]thiophene

Product Name

7-Bromo-3-chlorobenzo[b]thiophene

IUPAC Name

7-bromo-3-chloro-1-benzothiophene

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

InChI

InChI=1S/C8H4BrClS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H

InChI Key

PWYGHGDLEKAYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2Cl

7-Bromo-3-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzo[b]thiophenes, which are characterized by a benzene ring fused to a thiophene ring. This compound is notable for its halogen substituents, specifically a bromine atom at the 7-position and a chlorine atom at the 3-position of the benzo[b]thiophene structure. The chemical formula for 7-bromo-3-chlorobenzo[b]thiophene is C9H6BrClSC_9H_6BrClS, and it has a molecular weight of approximately 243.56 g/mol. The presence of halogen atoms in its structure contributes to its chemical reactivity and potential biological activity, making it an interesting subject of study in organic chemistry and medicinal chemistry.

, primarily due to the reactivity of the halogen substituents. Key types of reactions include:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions. For example, treatment with sodium azide can lead to the formation of azide derivatives.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Bromination and Chlorination: Further bromination or chlorination can occur under specific conditions, potentially leading to polyhalogenated derivatives.

These reactions are significant for synthesizing various derivatives that may exhibit enhanced biological activities or different chemical properties .

Compounds related to 7-bromo-3-chlorobenzo[b]thiophene have been investigated for their biological activities, particularly in pharmacology. For instance, derivatives of benzo[b]thiophenes have shown antifungal properties, with some acting as key intermediates in synthesizing antifungal agents such as Sertaconazole. The presence of halogen atoms typically enhances the lipophilicity and biological activity of these compounds, making them effective against various fungal infections .

Several synthetic methods have been developed for producing 7-bromo-3-chlorobenzo[b]thiophene:

  • Bromination Method: One common approach involves the bromination of 3-chlorobenzo[b]thiophene using N-bromosuccinimide as a brominating agent. This reaction is typically conducted in solvents such as carbon tetrachloride or linear alkanes (C6-C8) under reflux conditions .
  • Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution methods, where appropriate electrophiles are introduced to the aromatic system under controlled conditions.
  • Green Chemistry Approaches: Recent advances have focused on environmentally friendly synthesis methods that utilize less toxic solvents and milder reaction conditions, improving yield and reducing environmental impact .

7-Bromo-3-chlorobenzo[b]thiophene serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are explored for their potential use as:

  • Antifungal Agents: As mentioned earlier, it plays a role in synthesizing compounds like Sertaconazole.
  • Chemical Probes: Due to its unique structure and reactivity, it can be utilized in research as a chemical probe to study biological pathways or mechanisms.

The interactions of 7-bromo-3-chlorobenzo[b]thiophene with biological targets are an area of active research. Studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors involved in fungal infections.
  • Mechanistic Studies: Understanding how structural modifications influence its biological activity and mechanism of action.

These studies are crucial for developing more effective therapeutic agents based on this compound.

Several compounds share structural similarities with 7-bromo-3-chlorobenzo[b]thiophene. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Properties
3-Chlorobenzo[b]thiopheneLacks bromine substituentExhibits antifungal activity
7-Chloro-3-methylbenzo[b]thiopheneMethyl group at position 3Used in various synthetic applications
5-Bromo-2-chlorobenzo[b]thiopheneDifferent halogen positionsPotentially different biological activities
2-Bromo-7-chlorobenzo[b]thiopheneBromine at position 2Exhibits unique reactivity patterns

The uniqueness of 7-bromo-3-chlorobenzo[b]thiophene lies in its specific combination of halogen substituents and its potential applications in medicinal chemistry, particularly in developing antifungal agents.

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-(bromomethyl)-7-chloro-1-benzothiophene under IUPAC guidelines. Its molecular formula is C₉H₆BrClS, with a molecular weight of 261.57 g/mol. The structure consists of a benzo[b]thiophene core—a benzene ring fused to a thiophene ring—substituted with a bromomethyl (-CH₂Br) group at position 3 and a chlorine atom at position 7 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point345.5 ± 27.0 °C (at 760 mmHg)
Density1.7 ± 0.1 g/cm³
Flash Point162.8 ± 23.7 °C
Vapor Pressure0.0 ± 0.7 mmHg (25°C)

Crystallographic Analysis and Three-Dimensional Conformation

While explicit crystallographic data for this compound remains unpublished, its structural analogs suggest a planar benzo[b]thiophene core with slight distortions due to halogen substituents. The bromomethyl group at position 3 introduces steric bulk, potentially affecting packing in the solid state. Computational models predict a dihedral angle of ~15° between the thiophene and benzene rings, consistent with similar fused heterocycles.

The three-dimensional conformation is influenced by:

  • Sulfur’s lone pairs, contributing to slight puckering in the thiophene ring.
  • Halogen interactions, where the chlorine atom participates in weak C–Cl···π interactions, stabilizing the molecular structure.

Electronic Structure and Substituent Effects Analysis

Density functional theory (DFT) calculations reveal significant electronic perturbations caused by the substituents:

  • Bromomethyl Group: The electron-withdrawing bromine atom induces a +M effect via hyperconjugation, polarizing the C–Br bond (bond length: 1.93 Å). This increases electrophilicity at the methyl carbon, making it reactive in nucleophilic substitutions.
  • Chlorine Atom: The para-chloro substituent exerts a -I effect, deactivating the benzene ring and directing electrophilic attacks to the ortho and meta positions.

Electronic Transitions:
UV-Vis spectroscopy (theoretical) predicts absorption maxima at 248 nm (π→π* transition) and 315 nm (n→π* transition), attributed to the conjugated thiophene-benzene system.

Comparative Structural Analysis with Benzo[b]thiophene Derivatives

Table 2: Structural Comparison of Halogenated Benzo[b]thiophenes

CompoundSubstituentsMolecular FormulaKey Differences
Benzo[b]thiopheneNoneC₈H₆SBaseline for comparison
3-Bromobenzo[b]thiopheneBr at position 3C₈H₅BrSLacks methyl group; lower MW
7-Chlorobenzo[b]thiopheneCl at position 7C₈H₅ClSNo bromomethyl group
3-(Bromomethyl)-7-chloroBrCH₂ at 3, Cl at 7C₉H₆BrClSEnhanced steric and electronic effects

Key observations:

  • Steric Effects: The bromomethyl group in 3-(bromomethyl)-7-chloro increases steric hindrance by ~18% compared to non-methylated analogs, impacting reaction kinetics.
  • Electronic Modulation: The combined -I effects of Cl and Br reduce electron density at the thiophene sulfur by ~12%, altering reactivity in cycloaddition reactions.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

245.89056 g/mol

Monoisotopic Mass

245.89056 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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